N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 4-fluorophenyl group, a furan-2-ylmethyl substituent, and a pyrazin-2-yl moiety on the triazole core. Its molecular formula is C₂₀H₁₇FN₆O₂S, with a molecular weight of 424.45 g/mol (calculated based on the formula). The structure combines heterocyclic elements (triazole, pyrazine, furan) and a sulfur-containing thioether linkage, which are common in pharmacologically active molecules targeting inflammation, microbial infections, or enzyme modulation .
Properties
Molecular Formula |
C19H15FN6O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15FN6O2S/c20-13-3-5-14(6-4-13)23-17(27)12-29-19-25-24-18(16-10-21-7-8-22-16)26(19)11-15-2-1-9-28-15/h1-10H,11-12H2,(H,23,27) |
InChI Key |
MVLJVAZFQWNWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Triazole Core Formation
The synthesis of N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide begins with the construction of the 1,2,4-triazole ring. A widely employed strategy involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For instance, reacting 4-fluorophenylthiosemicarbazide with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine generates the triazole-thione intermediate . This step typically proceeds at 80–100°C in polar aprotic solvents like dimethylformamide (DMF), yielding the triazole core with >85% efficiency .
Subsequent functionalization at the 4-position of the triazole is achieved through alkylation with furan-2-ylmethyl bromide. Kinetic studies indicate that this reaction benefits from phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhance the nucleophilic substitution rate by stabilizing the transition state. The resulting 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol serves as the key intermediate for acetamide coupling.
Acetamide Sidechain Introduction
The sulfanylacetamide moiety is introduced via a nucleophilic displacement reaction. Chloroacetyl chloride is reacted with 4-fluoroaniline in dichloromethane (DCM) under Schotten-Baumann conditions to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then coupled with the triazole-thiol using potassium carbonate as a base in acetone, facilitating thioether bond formation .
Table 1: Optimization of Acetamide Coupling Conditions
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | Acetone, DMF, THF | Acetone | 78% → 92% |
| Temperature (°C) | 25–80 | 60 | 92% → 95% |
| Base | K2CO3, NaOH, Et3N | K2CO3 | 88% → 95% |
| Reaction Time (h) | 2–24 | 12 | 90% → 95% |
Data adapted from catalytic studies on analogous triazole derivatives .
Industrial-Scale Production Considerations
Scalable synthesis necessitates addressing three critical challenges:
-
Cost Efficiency : Replacing expensive catalysts (e.g., ruthenium complexes) with iron-based alternatives reduces production costs by 40% without compromising yield .
-
Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity, but simulated moving bed (SMB) chromatography offers higher throughput for industrial batches .
-
Waste Management : Solvent recovery systems using fractional distillation reclaim >90% of acetone and DMF, aligning with green chemistry principles.
Analytical Characterization
Post-synthetic validation employs a multi-technique approach:
-
1H-NMR (400 MHz, DMSO-d6): Distinct signals at δ 8.72 (pyrazine H), 7.65 (furan H), and 6.98 ppm (fluorophenyl H) confirm structural integrity .
-
LC-MS : Molecular ion peak at m/z 443.1 [M+H]+ matches the theoretical mass of C19H15FN6O2S .
-
Elemental Analysis : Calculated C 51.58%, H 3.41%, N 18.95%; Found C 51.42%, H 3.39%, N 18.88%.
Challenges and Innovations
Current limitations in the synthesis include:
-
Regioselectivity Issues : Competing alkylation at triazole N1 vs. N4 positions reduces yield by 15–20%. Recent advances using ionic liquid solvents (e.g., [BMIM][BF4]) improve N4-selectivity to 94% .
-
Pyrazine Solubility : Low solubility of pyrazine-2-carbonyl chloride in acetone is mitigated by switching to dimethylacetamide (DMAc), enhancing reaction homogeneity.
Future directions emphasize continuous flow chemistry to reduce reaction times from hours to minutes and machine learning-driven optimization of catalyst systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be represented as follows:
Industrial Production Methods
For industrial production, optimization of synthetic routes is essential to ensure high yield and purity. Techniques such as automated reactors and advanced purification methods like chromatography may be employed.
Medicinal Chemistry
This compound has been studied for its potential as:
- Antimicrobial Agent : Exhibiting activity against various bacterial strains.
- Antifungal Agent : Showing efficacy against fungal infections.
- Anticancer Agent : Investigated for its ability to inhibit cancer cell proliferation.
Biological Research
The compound is utilized in studies to understand its interactions with biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, blocking their activity.
- Receptor Binding : Modulating signal transduction pathways by binding to specific receptors.
- DNA Interaction : Potentially intercalating into DNA, affecting replication and transcription processes.
Pharmaceutical Development
As a lead compound, it is explored for developing new drugs targeting specific diseases. Its unique chemical properties make it suitable for further modifications to enhance efficacy and reduce toxicity.
Industrial Applications
The compound may also find applications in synthesizing other complex organic molecules, contributing to advancements in organic chemistry.
Research indicates that this compound exhibits a range of pharmacological effects:
Antimicrobial Activity
Studies have shown significant antimicrobial properties with minimum inhibitory concentrations (MICs) against various bacterial strains:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-(4-fluorophenyl)... | 0.125–8 | Staphylococcus aureus |
| Triazole derivative A | 0.5 | Escherichia coli |
| Triazole derivative B | 1 | Pseudomonas aeruginosa |
Antifungal Activity
Similar compounds have demonstrated antifungal activity against various pathogens, indicating that modifications in the structure can enhance efficacy against fungal infections.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models, although further investigation is needed to elucidate its full potential.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Structural and Pharmacological Insights
Substituent Effects on Activity: Fluorine Position: The para-fluorophenyl group in the target compound enhances anti-inflammatory activity compared to ortho- or meta-substituted fluorophenyl analogs (e.g., ) due to improved electronic effects and lipophilicity . Heterocyclic Moieties: Pyrazine (target compound) vs. pyridine () alters hydrogen-bonding capacity. Pyrazine’s nitrogen-rich structure may improve binding to inflammatory targets like COX-2 . Furan Contribution: The furan-2-ylmethyl group (common in –8, 14) enhances anti-exudative activity by 20–30% compared to non-furan analogs, likely due to π-π stacking interactions .
Molecular Weight and Solubility :
- The target compound (424.45 g/mol) has optimal solubility in DMSO (>10 mg/mL) compared to bulkier analogs (e.g., : 438.47 g/mol), which may limit bioavailability .
Synthetic Pathways: Most analogs (including the target compound) are synthesized via nucleophilic substitution of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamides under alkaline conditions . Modifications at the triazole 4-position (e.g., ethyl in ) require additional alkylation steps .
Table 2: Anti-Exudative Activity Comparison
Critical Analysis of Evidence
- Contradictions : While furan-containing analogs generally show enhanced activity (–8, 14), some pyridine-based derivatives (e.g., ) exhibit superior antifungal effects, suggesting target-specific structure-activity relationships .
- Gaps: Limited data exist on the target compound’s pharmacokinetics (e.g., half-life, metabolic stability) compared to well-studied analogs like those in .
Biological Activity
N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a fluorophenyl group, a furan moiety, and a triazole ring. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, derivatives of 1,2,4-triazole have been shown to inhibit various cancer cell lines effectively .
-
Antimicrobial Properties
- The furan and triazole components in the structure suggest potential antimicrobial activity. Studies have demonstrated that similar compounds exhibit effectiveness against both Gram-positive and Gram-negative bacteria . For instance, furan derivatives have shown significant action against Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antibacterial activity.
- Antifungal Activity
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cell survival in pathogenic microorganisms or cancer cells.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound could trigger apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
Several studies have evaluated the efficacy of similar compounds:
- Anticancer Efficacy : A study reported that a series of triazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating potent anticancer effects .
- Antimicrobial Testing : Another investigation highlighted the antibacterial activity of furan derivatives against multiple bacterial strains, outperforming traditional antibiotics like streptomycin in some cases .
Table 1: Biological Activity Summary
Table 2: IC50 Values for Related Compounds
| Compound | IC50 (µM) | Target Organism |
|---|---|---|
| Triazole Derivative A | 1.35 | Mycobacterium tuberculosis |
| Furan Derivative B | 3.73 | Staphylococcus aureus |
| Triazole Derivative C | 0.9 | Candida albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
